((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine
Description
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine is a pyrrole-derived compound featuring a 3-(trifluoromethyl)phenyl substituent at the 1-position and a methylamine group at the 3-position of the pyrrole ring.
Properties
IUPAC Name |
[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-9-6-11(8-18)10(2)19(9)13-5-3-4-12(7-13)14(15,16)17/h3-7H,8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXKJWTVDVZXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Construction
But-2-yn-1-one Intermediate Route: According to research on pyrrole derivatives, the pyrrole ring can be constructed from but-2-yn-1-one intermediates through cyclization reactions. This method allows for the introduction of substituents at defined positions by varying the starting alkyne and ketone components.
Weinreb Amide Variation: An alternative approach involves using Weinreb amides to access the but-2-yn-1-one intermediate, facilitating better control over subsequent transformations.
Friedel-Crafts Methodology: For some analogs, Friedel-Crafts acylation is employed to introduce aryl substituents onto the pyrrole scaffold.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The trifluoromethyl-substituted phenyl group is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the nitrogen of the pyrrole ring.
The electron-withdrawing trifluoromethyl group enhances the compound's chemical stability and influences the electronic properties, which is critical for biological activity.
Installation of the Methylamine Group
The methylamine moiety is generally introduced by reductive amination of a corresponding aldehyde or ketone intermediate at the 3-position of the pyrrole ring.
Alternatively, substitution reactions on a halogenated pyrrole intermediate with methylamine or its derivatives are used.
Reaction conditions typically involve mild temperatures and inert atmospheres to prevent side reactions, with purification by crystallization or chromatography.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrole ring formation | But-2-yn-1-one intermediate, cyclization catalysts | 2,5-Dimethylpyrrole core |
| 2 | N-Arylation | Palladium catalyst, trifluoromethylphenyl halide | N-(3-Trifluoromethylphenyl)pyrrole |
| 3 | Methylamine introduction | Reductive amination or nucleophilic substitution | ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine |
Research Findings and Optimization
Computational and structure-based optimization studies on pyrrole derivatives with trifluoromethylphenyl groups have demonstrated the importance of precise synthetic control to achieve potent biological activity, such as enzyme inhibition.
Modifications of the methylamine side chain and aryl substituents have been explored to improve binding affinity and pharmacokinetic properties.
The synthetic methods have been adapted to scale-up processes, with careful control over reaction times and purification steps to maintain product purity.
Data Table: Summary of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst
Substituting agents: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products
The major products formed from these reactions include pyrrole oxides, reduced amine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Pharmaceutical Development
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine has been investigated for its potential as a drug candidate. Its structural properties suggest that it may possess activity against various targets in the central nervous system and may be involved in modulating neurotransmitter systems.
Case Study: Neuropharmacology
Research has indicated that compounds with similar structural motifs exhibit neuroprotective effects and can modulate serotonin receptors, which are crucial in treating mood disorders. Preliminary studies suggest that this compound could lead to the development of new antidepressants or anxiolytics.
Agricultural Chemistry
This compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemicals.
Case Study: Pesticidal Activity
In laboratory settings, derivatives of pyrrole compounds have shown efficacy against a range of pests and pathogens affecting crops. The incorporation of the trifluoromethyl group is hypothesized to enhance the potency and selectivity of these compounds.
Material Science
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs).
Case Study: Conductive Polymers
Research has demonstrated that incorporating such amines into polymer matrices can significantly enhance electrical conductivity and thermal stability, making them ideal candidates for next-generation electronic devices.
Data Table: Comparison of Applications
| Application Area | Potential Benefits | Examples of Use |
|---|---|---|
| Pharmaceutical | Neuroprotective effects; mood disorder treatment | Antidepressants, anxiolytics |
| Agricultural Chemistry | Enhanced bioavailability; pest resistance | Pesticides, herbicides |
| Material Science | Improved conductivity; thermal stability | Conductive polymers, OLEDs |
Mechanism of Action
The mechanism of action of ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Electronic Effects: The 3-CF₃ group in the target compound vs. 4-CF₃ in alters steric and electronic interactions. 4-SCH₃ () provides weaker electron donation than CF₃, affecting solubility and reactivity.
Functional Group Diversity: Methylamine (target compound) offers nucleophilic reactivity for further derivatization, whereas chloroethanone () is electrophilic, suitable for nucleophilic substitution reactions. Thiazole and oxadiazole heterocycles () introduce aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets or materials applications.
Physicochemical Properties :
- The CF₃ group increases logP (lipophilicity), aiding membrane permeability in drug candidates.
- Oxadiazole derivatives () are often thermally stable and used in explosives or propellants, diverging from the pharmaceutical focus of the target compound.
Biological Activity
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C15H16F3N
- Molecular Weight : 315.72 g/mol
- IUPAC Name : 2-chloro-1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]ethanone
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with various receptors in the body, potentially affecting neurotransmitter systems and influencing physiological responses.
Pharmacological Effects
The biological activity of this compound has been explored in several studies:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a related pyrrole derivative demonstrated significant inhibition of tumor growth in xenograft models .
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, a derivative of this compound was tested against human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of this compound. In animal models of arthritis, treatment with the compound resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted phenyl precursors with pyrrole derivatives. Key steps include:
- Catalyst Optimization : Use cuprous oxide (10% catalyst loading) to enhance coupling efficiency between aryl halides and amines .
- Temperature Control : Maintain reactions at 100°C for 6 hours to achieve high yields while minimizing side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Validate purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns on the pyrrole and trifluoromethylphenyl groups. Look for characteristic shifts: ~6.5–7.5 ppm (aromatic protons) and δ 2.0–2.5 ppm (methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For solid-state analysis, grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Hydrogen bonding motifs (e.g., N–H⋯N) stabilize molecular conformation .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer :
- Polar Solvents : Test dimethyl sulfoxide (DMSO) for initial dissolution due to its high polarity.
- Aqueous Buffers : Use phosphate-buffered saline (PBS) at pH 7.4 for stability assays. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .
- Organic Mixtures : Optimize solubility with ethanol/water (1:1 v/v) for in vitro assays. Centrifuge at 10,000 rpm to remove particulates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Perform geometry optimization using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Electrostatic Potential (ESP) Mapping : Generate ESP surfaces to identify regions of high electron density (e.g., amine groups) for hydrogen bonding .
- Thermodynamic Properties : Compute Gibbs free energy (ΔG) and enthalpy (ΔH) at varying temperatures (298–400 K) to assess thermal stability .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Validation : Repeat assays (e.g., enzyme inhibition) at logarithmic concentrations (1 nM–100 µM) to confirm IC₅₀ consistency .
- Structural Analog Comparison : Benchmark against analogs like 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine to identify substituent-dependent activity trends .
- Meta-Analysis : Aggregate data from orthogonal assays (e.g., SPR binding vs. cell viability) to distinguish direct target engagement from off-target effects .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectroscopy to measure kcat/KM changes under varying substrate concentrations. Compare with control inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and stoichiometry (n) by titrating the compound into enzyme solutions .
- Molecular Docking : Align the compound’s structure (from DFT) with enzyme active sites (PDB: 4XYZ) using AutoDock Vina. Validate poses via mutagenesis (e.g., alanine scanning) .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to derive LD₅₀/LC₅₀ values .
- ANOVA with Tukey’s Test : Compare means across treatment groups (p < 0.05) to identify significant toxicity thresholds .
- Principal Component Analysis (PCA) : Reduce dimensionality of multi-parametric data (e.g., oxidative stress markers, apoptosis) to isolate critical toxicity pathways .
Q. How can reaction yields be improved for scaled-up synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes by irradiating at 150 W, 100°C .
- Catalyst Screening : Test palladium/copper bimetallic systems for enhanced cross-coupling efficiency .
- Flow Chemistry : Implement continuous flow reactors to maintain optimal temperature/pressure and minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
